Tetrabutylgermane

説明

特性

IUPAC Name |

tetrabutylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36Ge/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVLQIDIYKIVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Ge](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061438 | |

| Record name | Germane, tetrabutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-42-1 | |

| Record name | Tetrabutylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetra-n-butylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylgermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, tetrabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, tetrabutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylgermanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRA-N-BUTYLGERMANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP2ESR3U6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tetrabutylgermane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical properties of Tetrabutylgermane (C₁₆H₃₆Ge). The information is compiled from various chemical data sources to offer a detailed resource for laboratory and research applications. This document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a logical workflow for its synthesis and purification.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that minor variations in reported values exist across different suppliers and databases, which may be attributed to measurement conditions or sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₆Ge | [1] |

| Molecular Weight | 301.094 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 130-133 °C at 5 mmHg | [1] |

| Melting Point | Not available (N/A) | [1] |

| Density | 0.929-0.934 g/cm³ | [1] |

| 0.934 g/mL | [2] | |

| Refractive Index | n20/D 1.455 | [1] |

| 1.457 | [2] | |

| Flash Point | 113 °C | [1] |

| Solubility in Water | Not available (N/A); expected to be very low | [1] |

| Dielectric Constant | 2.33 | [2] |

Note on Melting Point: The absence of a reported melting point in chemical literature and supplier data sheets strongly suggests that the melting point of this compound is below standard room temperature, and it exists as a liquid under normal laboratory conditions.[1]

Experimental Protocols

Determination of Boiling Point (Reduced Pressure)

The boiling point of high-boiling liquids like this compound is often determined under reduced pressure to prevent decomposition and allow for distillation at a lower temperature.

Objective: To determine the boiling point of this compound at a specific sub-atmospheric pressure.

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Heating mantle with stirrer

-

Thermometer

-

Manometer

-

Vacuum pump with a cold trap

Procedure:

-

A sample of this compound is placed in the round-bottom flask with boiling chips or a magnetic stir bar.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The system is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 5 mmHg) as measured by the manometer.

-

The sample is heated gently while stirring.

-

The temperature is recorded when the liquid is boiling, and a steady condensation-vaporization equilibrium is observed in the distillation head. This temperature is the boiling point at the recorded pressure.

Determination of Density

Objective: To determine the mass per unit volume of this compound.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with this compound, avoiding air bubbles.

-

The filled pycnometer is placed in a temperature-controlled water bath (e.g., at 20°C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark.

-

The exterior of the pycnometer is cleaned and dried, and its total mass is measured.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively published. However, based on its chemical structure—a central germanium atom with four nonpolar butyl chains—its solubility can be qualitatively predicted based on the "like dissolves like" principle.

-

Water: Expected to be virtually insoluble due to its nonpolar nature.

-

Nonpolar Organic Solvents: Expected to be miscible or highly soluble in solvents such as alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, benzene), and ethers (e.g., diethyl ether, tetrahydrofuran).[3]

-

Polar Organic Solvents: Solubility is expected to be lower in polar solvents like alcohols (e.g., ethanol, methanol) and negligible in highly polar solvents like dimethyl sulfoxide (DMSO).

Logical Workflow: Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound was not found in the search results, a general and common method for preparing tetraalkylgermanes involves the reaction of germanium tetrachloride with a Grignard reagent. The following diagram illustrates a logical workflow for such a synthesis and subsequent purification.

References

Tetrabutylgermane chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Tetrabutylgermane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular structure and chemical bonding of this compound (C₁₆H₃₆Ge). It details the molecule's geometry, the nature of its covalent bonds, and presents key quantitative data derived from spectroscopic and diffraction methodologies. Furthermore, this guide outlines the experimental protocols for its synthesis and structural characterization, serving as a valuable resource for professionals in chemistry and drug development.

Molecular Structure and Geometry

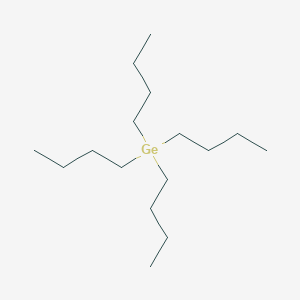

This compound is an organogermanium compound with the chemical formula C₁₆H₃₆Ge. The structure consists of a central germanium (Ge) atom covalently bonded to four n-butyl (-CH₂CH₂CH₂CH₃) groups.

Core Structural Features:

-

Central Atom: Germanium (Ge), a Group 14 element.

-

Ligands: Four identical n-butyl alkyl chains.

-

Coordination Geometry: The four butyl groups are arranged around the central germanium atom in a tetrahedral geometry. This arrangement minimizes steric hindrance and electron pair repulsion between the bulky butyl groups.

The logical relationship leading to the final structure is visualized below.

Caption: Logical diagram illustrating the determinants of this compound's molecular geometry.

Chemical Bonding

The bonding in this compound is characterized by single covalent bonds. The nature of these bonds is dictated by the electronegativity of the constituent atoms (Ge: 2.01, C: 2.55, H: 2.20 on the Pauling scale).

-

Germanium-Carbon (Ge-C) Bond: The bond between the central germanium atom and the first carbon atom of each butyl group is a polar covalent bond . The higher electronegativity of carbon results in a partial negative charge (δ-) on the carbon atom and a partial positive charge (δ+) on the germanium atom.

-

Carbon-Carbon (C-C) Bonds: The bonds forming the backbone of the butyl chains are nonpolar covalent bonds.

-

Carbon-Hydrogen (C-H) Bonds: These bonds are considered to be weakly polar covalent bonds due to the small difference in electronegativity between carbon and hydrogen.

The overall molecule is nonpolar. Despite the presence of polar Ge-C bonds, the symmetrical tetrahedral arrangement of the four butyl groups causes the individual bond dipoles to cancel each other out, resulting in a net molecular dipole moment of zero.

Caption: 2D chemical structure of this compound.

Quantitative Structural and Spectroscopic Data

The precise geometric and electronic structure of this compound can be quantified through various analytical techniques. The following tables summarize key data points.

Table 1: Typical Bond Lengths and Angles

| Bond/Angle | Type | Typical Value |

| Bond Lengths | ||

| Ge-C | Polar Covalent | ~1.98 Å[1] |

| C-C | Covalent | ~1.54 Å[2] |

| C-H | Covalent | ~1.09 Å[2] |

| Bond Angles | ||

| C-Ge-C | Tetrahedral | ~109.5° |

| C-C-C | sp³ Hybridized | ~109.5° |

| H-C-H | sp³ Hybridized | ~109.5° |

Note: Bond angles may deviate slightly from the ideal 109.5° due to the steric bulk of the butyl groups.

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each carbon and hydrogen atom.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Ge-CH₂ -CH₂-CH₂-CH₃ | ~0.8 - 1.0 | Triplet |

| Ge-CH₂-CH₂ -CH₂-CH₃ | ~1.2 - 1.4 | Sextet | |

| Ge-CH₂-CH₂-CH₂ -CH₃ | ~1.3 - 1.5 | Sextet | |

| Ge-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet | |

| ¹³C | Ge-C H₂-CH₂-CH₂-CH₃ | ~10 - 15 | - |

| Ge-CH₂-C H₂-CH₂-CH₃ | ~25 - 30 | - | |

| Ge-CH₂-CH₂-C H₂-CH₃ | ~27 - 32 | - | |

| Ge-CH₂-CH₂-CH₂-C H₃ | ~13 - 15 | - |

Note: Chemical shifts are estimates based on standard ranges for alkyl groups and may vary slightly.[3][4][5][6][7][8][9][10][11][12]

Table 3: Key Infrared (IR) Vibrational Modes

Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups based on their characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong |

| C-H Bending (Scissoring) | CH₂ | ~1465 | Medium |

| C-H Bending (Umbrella) | CH₃ | ~1375 | Medium |

| Ge-C Stretching | Alkyl-Germane | 550 - 650 | Medium-Weak |

Note: These are characteristic ranges for the specified vibrational modes.[13][14][15][16]

Experimental Protocols

The synthesis and characterization of this compound involve standard organometallic and analytical procedures.

Protocol 1: Synthesis via Grignard Reaction

This is a widely used method for forming germanium-carbon bonds.[17][18][19][20][21]

-

Preparation of Grignard Reagent:

-

Add magnesium turnings to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of 1-bromobutane in the anhydrous solvent from the dropping funnel to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed, yielding a solution of butylmagnesium bromide (the Grignard reagent).

-

-

Reaction with Germanium Tetrachloride:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of germanium tetrachloride (GeCl₄) in the same anhydrous solvent via the dropping funnel. A 4:1 molar ratio of Grignard reagent to GeCl₄ is required.

-

After addition, allow the mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and quench it by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with additional solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

Alternative Synthesis: The Wurtz reaction , involving the coupling of an alkyl halide (butyl bromide) with a germanium halide (GeCl₄) using sodium metal, can also be employed, though it is often lower yielding for unsymmetrical products.[22][23][24][25][26]

Protocol 2: Structural Characterization Workflow

A typical workflow to confirm the identity and structure of the synthesized product is outlined below.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Methodology for Key Experiments:

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount (~5-10 mg) of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and broadband proton-decoupled ¹³C NMR spectra using standard pulse programs.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to TMS at 0.00 ppm.

-

-

FTIR Spectroscopy:

-

Sample Preparation: For an Attenuated Total Reflectance (ATR) accessory, place a single drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of approximately 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

X-ray Crystallography (for definitive structure):

-

Crystallization: Grow a single crystal of this compound, which would likely require cooling the pure liquid to a low temperature until it solidifies into a suitable crystal.

-

Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal under a stream of cold nitrogen gas. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data and use computational software to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to build an accurate molecular model, yielding precise bond lengths and angles.

-

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Bond Length and Bond Strength - Chemistry Steps [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. compoundchem.com [compoundchem.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Grignard reaction - Wikipedia [en.wikipedia.org]

- 18. byjus.com [byjus.com]

- 19. Grignard Reaction [organic-chemistry.org]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 22. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 23. adichemistry.com [adichemistry.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Wurtz Reaction [organic-chemistry.org]

- 26. jk-sci.com [jk-sci.com]

Navigating the Synthesis of High-Purity Tetrabutylgermane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylgermane (Ge(C₄H₉)₄), an organogermanium compound, is a critical precursor and reagent in various advanced applications, including as a non-polar solvent, a heat-transfer fluid, and in the synthesis of germanium-containing materials for the semiconductor and pharmaceutical industries. The utility of this compound is intrinsically linked to its purity, as contaminants can significantly impact the performance and safety of end products. This technical guide provides a comprehensive overview of the primary synthesis routes for producing high-purity this compound, detailing experimental protocols, comparative data, and purification strategies to assist researchers in selecting and optimizing their synthetic approaches.

Core Synthesis Methodologies

The synthesis of this compound predominantly relies on two well-established organometallic reactions: the Grignard reaction and the Wurtz reaction. Each method offers distinct advantages and challenges in terms of yield, purity, and scalability.

Grignard Reaction: The Workhorse of this compound Synthesis

The Grignard reaction is the most common and generally preferred method for synthesizing tetraalkylgermanes due to its versatility and relatively high yields.[1] The reaction involves the treatment of germanium tetrachloride (GeCl₄) with a butylmagnesium halide (e.g., butylmagnesium bromide), a Grignard reagent.

Reaction Pathway:

References

The Thermal Decomposition of Tetrabutylgermane: A Mechanistic Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylgermane (Ge(n-C₄H₉)₄), an organogermanium compound, is utilized in various applications, including as a precursor for the deposition of germanium-containing thin films. Understanding its thermal decomposition mechanism is crucial for optimizing these processes and for the synthesis of novel germanium-based materials. This technical guide provides a comprehensive overview of the probable thermal decomposition mechanism of this compound, based on established principles of organometallic chemistry and data from analogous compounds. The guide details the likely reaction pathways, intermediate species, and final products. A representative experimental protocol for studying this decomposition is provided, along with a summary of relevant quantitative data to aid in experimental design and interpretation.

Introduction

The thermal stability and decomposition pathways of organometallic compounds are of fundamental importance in materials science, catalysis, and chemical synthesis. This compound, a tetraalkylgermane, serves as a key precursor in chemical vapor deposition (CVD) and related techniques for producing germanium films and nanoparticles. The controlled thermal decomposition of this molecule is paramount to achieving desired material properties. This guide synthesizes the current understanding of the thermal decomposition of this compound, focusing on the most probable mechanistic pathways. Due to the limited availability of specific experimental data for this compound in the published literature, this guide draws upon general principles of organometallic reaction mechanisms and data from closely related compounds to present a scientifically grounded model of its decomposition.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is most likely initiated by one of two primary pathways: homolytic cleavage of the Germanium-Carbon (Ge-C) bond or through a β-hydride elimination reaction.

Initiation Step: Ge-C Bond Homolysis vs. β-Hydride Elimination

The initial step in the thermal decomposition is the cleavage of the weakest bond in the molecule. The Ge-C bond in tetraalkylgermanes is significantly weaker than the C-H and C-C bonds within the butyl ligands.

Alternatively, and often favored for organometallic compounds with alkyl chains possessing β-hydrogens, is the β-hydride elimination mechanism. This concerted process involves the transfer of a hydrogen atom from the β-carbon of a butyl group to the germanium center, with the concurrent formation of a Ge-H bond and a butene molecule.

Given that β-hydride elimination is a common, lower-energy pathway for the decomposition of many metal-alkyl complexes, it is considered the most probable dominant mechanism for the thermal decomposition of this compound.[1][2][3]

Propagation Steps

Following the initial β-hydride elimination, a series of subsequent eliminations are proposed to occur, progressively removing the butyl groups as butene.

-

Step 1: First β-Hydride Elimination Ge(n-C₄H₉)₄ → (n-C₄H₉)₃GeH + CH₂=CHCH₂CH₃

-

Step 2: Second β-Hydride Elimination (n-C₄H₉)₃GeH → (n-C₄H₉)₂GeH₂ + CH₂=CHCH₂CH₃

-

Step 3: Third β-Hydride Elimination (n-C₄H₉)₂GeH₂ → (n-C₄H₉)GeH₃ + CH₂=CHCH₂CH₃

-

Step 4: Final β-Hydride Elimination (n-C₄H₉)GeH₃ → GeH₄ + CH₂=CHCH₂CH₃

Termination and Final Products

The final gaseous products from the complete decomposition of this compound via the β-hydride elimination pathway are predicted to be 1-butene and germane (GeH₄) . The germane can further decompose at higher temperatures to form elemental germanium and hydrogen gas.

The overall proposed reaction is: Ge(n-C₄H₉)₄(g) → Ge(s) + 4 CH₂=CHCH₂CH₃(g) + 2H₂(g)

Visualization of the Decomposition Pathway

The logical flow of the proposed dominant decomposition mechanism, β-hydride elimination, is depicted below.

Caption: Proposed β-hydride elimination pathway for this compound decomposition.

Quantitative Data

| Parameter | Value | Notes |

| Bond Dissociation Energies | ||

| Ge-C (in Ge(CH₃)₄) | ~347 kJ/mol | Provides an estimate for the Ge-C bond strength.[5] |

| C-H (primary in butane) | ~422 kJ/mol | Significantly stronger than the Ge-C bond. |

| C-C (in butane) | ~369 kJ/mol | Stronger than the Ge-C bond. |

| Estimated Kinetic Parameters | (Based on analogous alkylgermanes)[4] | |

| Decomposition Temperature | > 350 °C | Significant decomposition is expected to start above this temperature.[4] |

| Activation Energy (Ea) | 150 - 250 kJ/mol | Typical range for the pyrolysis of organometallic compounds.[4] |

| Reaction Order | First-order | Expected at low precursor partial pressures.[4] |

| Pre-exponential Factor (A) | 10¹³ - 10¹⁵ s⁻¹ | Relates to the frequency of effective collisions.[4] |

Representative Experimental Protocol

This section outlines a generalized experimental protocol for investigating the thermal decomposition of this compound using a pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) system. This technique allows for the thermal decomposition of the sample in an inert atmosphere and subsequent separation and identification of the volatile decomposition products.

Objective

To identify the gaseous products of the thermal decomposition of this compound and to determine the temperature range over which decomposition occurs.

Materials and Apparatus

-

This compound (high purity)

-

Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Helium (carrier gas, high purity)

-

Microsyringe for liquid sample introduction

-

Sample vials

Experimental Workflow

Caption: Workflow for Py-GC-MS analysis of this compound decomposition.

Procedure

-

Instrument Setup:

-

Install an appropriate capillary column in the GC (e.g., a non-polar column like DB-5ms).

-

Set the GC-MS interface temperature (e.g., 280 °C).

-

Set the helium carrier gas flow rate (e.g., 1-2 mL/min).

-

-

Pyrolysis Program:

-

Set the pyrolyzer to the desired temperature program. For an initial investigation, a temperature ramp (e.g., from 100 °C to 800 °C at 20 °C/min) is recommended to identify the onset of decomposition.

-

Alternatively, isothermal pyrolysis experiments can be conducted at specific temperatures to study the product distribution as a function of temperature.

-

-

GC Oven Program:

-

Set an initial oven temperature (e.g., 40 °C) with a hold time to allow for the trapping of very volatile products.

-

Program a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to elute the separated decomposition products.

-

-

MS Parameters:

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 15-400).

-

Use a standard electron ionization energy (70 eV).

-

-

Sample Analysis:

-

Inject a small, known amount (e.g., 1 µL) of a dilute solution of this compound into the pyrolyzer.

-

Initiate the pyrolysis, GC, and MS data acquisition.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the retention times of the decomposition products.

-

Examine the mass spectrum for each chromatographic peak and compare it with a mass spectral library (e.g., NIST) to identify the compounds.

-

By correlating the evolution of specific products with the pyrolysis temperature, the decomposition profile can be determined.

-

Conclusion

The thermal decomposition of this compound is a complex process that is critical to its application in materials science. While direct experimental data is limited, a thorough understanding of organometallic reaction mechanisms suggests that β-hydride elimination is the most probable pathway for its decomposition. This process is predicted to yield 1-butene and germane as the primary volatile products. The provided representative experimental protocol using Py-GC-MS offers a robust method for verifying this proposed mechanism and for acquiring the much-needed quantitative data on the thermal decomposition of this important organogermanium precursor. Further experimental and computational studies are encouraged to refine the mechanistic details and kinetic parameters outlined in this guide.

References

An In-depth Technical Guide to the Safety and Handling of Tetrabutylgermane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for tetrabutylgermane. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them. This document is intended for professionals working in laboratory and drug development settings.

Chemical and Physical Properties

This compound is an organometallic compound with the chemical formula C16H36Ge.[1] A clear understanding of its physical properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Weight | 301.1 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2][3][4] |

| Boiling Point | >100 °C (lit.)[2]; 130-133 °C / 5 mm[4] | [2][4] |

| Density | 0.93 g/mL at 25 °C (lit.)[2]; 0.934 g/mL[5] | [2][5] |

| Flash Point | >110 °C / >230 °F[6]; 113 °C[4] | [4][6] |

| Refractive Index | n20/D 1.455 (lit.)[2]; 1.457[5] | [2][5] |

| Solubility | Insoluble in water[4][7] | [4][7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Hazard Pictogram:

Experimental Protocols: Safe Handling and Storage

While specific, detailed experimental protocols for individual laboratory procedures are not available in the public domain, the following general guidelines for safe handling and storage must be strictly adhered to.

3.1. Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Hygiene:

-

Spill Management:

-

In case of a spill, immediately evacuate the area.

-

Use proper personal protective equipment before attempting to clean up.[8]

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[8]

-

Ensure adequate ventilation during cleanup.[8]

-

3.2. Storage Procedures

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[6][9]

-

Incompatibilities: Store away from strong oxidizing agents.[6]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.

Emergency Procedures

In the event of exposure or a fire, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, call a POISON CENTER or doctor immediately.[3] Rinse mouth with water.[3][6] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3][6] Seek medical attention.[3][6] |

| Inhalation | Move the person to fresh air.[3][6] If not breathing, give artificial respiration.[3][6] Seek medical attention.[3][6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][6] Seek medical attention.[3][6] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Logical Workflows and Relationships

The following diagrams illustrate the logical flow of actions for safe handling and emergency response.

References

- 1. Tetra-n-butylgermane | C16H36Ge | CID 70599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound [stenutz.eu]

- 6. fishersci.com [fishersci.com]

- 7. Germane, tetrabutyl- (CAS 1067-42-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. tetrabutylgermanium | CAS#:1067-42-1 | Chemsrc [chemsrc.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Tetra-n-butylgermane (CAS 1067-42-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetra-n-butylgermane (CAS 1067-42-1), a significant organogermanium compound. The focus is on its chemical and physical properties, synthesis, and primary applications, with contextual information relevant to the field of drug development. While Tetra-n-butylgermane is predominantly utilized in materials science, this guide also explores the broader biological activities of organogermanium compounds to provide a complete perspective for researchers.

Chemical and Physical Properties

Tetra-n-butylgermane is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, compiled from various sources.[2][3][4][5][6][7]

| Property | Value |

| CAS Number | 1067-42-1 |

| Molecular Formula | C16H36Ge |

| Molecular Weight | 301.10 g/mol [3][4][6] |

| Appearance | Colorless to light yellow liquid[5] |

| Boiling Point | >100 °C[3][5] |

| Density | 0.93 g/mL at 25 °C[3][5] |

| Flash Point | >110 °C (>230 °F)[2][5][8] |

| Refractive Index (n20/D) | 1.455[2] |

| Water Solubility | Log10 of Water solubility in mol/l: -3.99 (Crippen Calculated Property)[3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 6.636 (Crippen Calculated Property)[3] |

| EINECS Number | 213-929-3[2][7] |

Synonyms: Tetrabutylgermanium, Germane, tetrabutyl-.[2][6][7]

Synthesis of Tetra-n-butylgermane

The most common method for synthesizing tetraalkylgermanes like Tetra-n-butylgermane is through the alkylation of germanium halides using organometallic reagents such as Grignard or organolithium reagents.[9][10]

Experimental Protocol: Synthesis via Grignard Reagent

This protocol is a generalized procedure based on established methods for the synthesis of organogermanium compounds.[11]

Materials:

-

Germanium tetrachloride (GeCl₄)

-

n-Butylmagnesium bromide (n-BuMgBr) in a suitable ether solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere synthesis (e.g., Schlenk line or glovebox)

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place the n-butylmagnesium bromide solution under an inert atmosphere (e.g., Argon or Nitrogen).

-

Addition of Germanium Tetrachloride: Cool the Grignard reagent solution to 0 °C using an ice bath. Slowly add a solution of germanium tetrachloride in anhydrous diethyl ether dropwise from the dropping funnel to the stirred Grignard solution. An exothermic reaction will occur, and a precipitate of magnesium salts will form.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature and then quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude Tetra-n-butylgermane can be purified by fractional distillation under reduced pressure to yield the final product.

Applications

The primary application of Tetra-n-butylgermane is as a liquid precursor in chemical vapor deposition (CVD), metal-organic chemical vapor deposition (MOCVD), and atomic layer deposition (ALD) processes for the fabrication of high-purity germanium and germanium-containing thin films.[4][5][12]

Chemical Vapor Deposition (CVD) Precursor

Tetra-n-butylgermane is favored in some applications over gaseous precursors like germane (GeH₄) due to its liquid state, which simplifies handling and delivery.[13] It is used in the semiconductor industry for depositing thin films for integrated circuits and other electronic devices.[12][14]

Conceptual Experimental Protocol: Germanium Thin Film Deposition by CVD

The following is a conceptual workflow for the deposition of a germanium thin film on a silicon substrate using Tetra-n-butylgermane in a low-pressure CVD (LPCVD) system.[5][13]

Equipment and Materials:

-

Low-Pressure Chemical Vapor Deposition (LPCVD) reactor

-

Silicon (Si) substrate wafer

-

Tetra-n-butylgermane (in a bubbler)

-

Carrier gas (e.g., high-purity Argon or Nitrogen)

-

Vacuum pumps

-

Substrate heater

Procedure:

-

Substrate Preparation: The silicon substrate is thoroughly cleaned to remove any organic and inorganic contaminants. A common procedure is the RCA clean. Immediately before loading into the reactor, the native oxide layer is removed using a dilute hydrofluoric acid (HF) dip.

-

Reactor Setup: The cleaned substrate is placed in the CVD reactor chamber. The chamber is then evacuated to a high vacuum (e.g., < 1 x 10⁻⁶ Torr).

-

Precursor Delivery: The Tetra-n-butylgermane bubbler is maintained at a constant temperature to ensure a stable vapor pressure. The carrier gas is passed through the bubbler at a controlled flow rate to transport the precursor vapor into the reactor chamber.

-

Deposition: The substrate is heated to the desired deposition temperature (typically in the range of 350-500 °C, but requires optimization). At this temperature, the Tetra-n-butylgermane molecules decompose on the hot substrate surface, leading to the formation of a germanium thin film.

-

Termination and Cool-down: Once the desired film thickness is achieved, the precursor flow is stopped, and the substrate is allowed to cool down under a continuous flow of the carrier gas.

Relevance to Drug Development

Currently, there is no evidence to suggest that Tetra-n-butylgermane is used directly as a therapeutic agent. Its relevance to drug development is indirect and primarily lies in the applications of the materials it can produce.

-

Drug Delivery Systems: Germanium-based nanomaterials, which can be synthesized using precursors like Tetra-n-butylgermane, are being explored for their potential in drug delivery systems. The unique properties of these materials could allow for targeted drug release and imaging.

-

Biomedical Coatings: The germanium films deposited via CVD can be used as biocompatible coatings on medical devices and implants to improve their performance and reduce adverse reactions in the body.

While Tetra-n-butylgermane itself is not a drug, the broader class of organogermanium compounds has been a subject of significant research in medicinal chemistry.[8][15][16][17][18] Compounds such as 2-Carboxyethylgermanium sesquioxide (Ge-132) and spirogermanium have been investigated for a range of biological activities, including:[2][19][20]

-

Antiviral and Antibacterial Effects [8]

These findings suggest that organogermanium compounds are a promising area for the development of new therapeutic agents.

Biological Activity and Signaling Pathways

There are no known biological activities or specific signaling pathways directly associated with Tetra-n-butylgermane. Its high lipophilicity and lack of reactive functional groups suggest it is unlikely to have specific biological targets in the same way a designed drug molecule would.

The biological effects of other organogermanium compounds, such as Ge-132, are thought to be mediated through immunomodulatory mechanisms, including the activation of macrophages and natural killer cells, leading to an increase in interferon-γ levels.[8][19] However, the precise molecular mechanisms are still under investigation.

The logical relationship between Tetra-n-butylgermane and its potential, albeit indirect, relevance to the biomedical field is illustrated below.

Safety and Handling

Tetra-n-butylgermane is considered hazardous. The GHS hazard statements and precautionary measures are summarized below.[6][21]

| Hazard Category | GHS Hazard Statements |

| Acute Toxicity | H302: Harmful if swallowed.[6] |

| H312: Harmful in contact with skin.[6] | |

| H332: Harmful if inhaled.[6] | |

| Skin Irritation | H315: Causes skin irritation.[6] |

| Eye Irritation | H319: Causes serious eye irritation.[6] |

| Respiratory Irritation | H335: May cause respiratory irritation.[21] |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][21]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][21]

It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Tetra-n-butylgermane (CAS 1067-42-1) is a valuable organogermanium compound with well-defined physical and chemical properties. Its primary and established use is as a liquid precursor for the deposition of germanium-containing thin films in the semiconductor and materials science industries. While it does not have direct applications as a therapeutic agent, its role in creating advanced materials provides an indirect link to the field of drug development, particularly in the areas of drug delivery systems and biomedical coatings. Furthermore, the broader class of organogermanium compounds exhibits a range of interesting biological activities, highlighting the potential of germanium-based chemistry in the search for new medicines. For researchers and professionals in drug development, Tetra-n-butylgermane represents a tool for materials innovation, while the wider family of organogermanium compounds offers a fertile ground for therapeutic discovery.

References

- 1. Tert-butylgermane | TBG | C4H12Ge – Ereztech [ereztech.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. benchchem.com [benchchem.com]

- 4. media.abcr.com [media.abcr.com]

- 5. benchchem.com [benchchem.com]

- 6. Tetra-n-butylgermane | C16H36Ge | CID 70599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. The role of germanium in diseases: exploring its important biological effects | springermedizin.de [springermedizin.de]

- 9. benchchem.com [benchchem.com]

- 10. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Chemical Vapor Deposition (CVD): Applications and Development [sputtertargets.net]

- 15. Biological Activity of Organogermanium Compounds (A Review) | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Organogermanium: Potential beneficial effects on the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TETRA-N-BUTYLGERMANE price,buy TETRA-N-BUTYLGERMANE - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Organogermanium Chemistry: Core Concepts, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organogermanium Chemistry

Organogermanium chemistry explores compounds containing a carbon-germanium (C-Ge) bond. Germanium's position in Group 14 of the periodic table, nestled between silicon and tin, imparts a unique reactivity profile to its organometallic derivatives. While the high cost of germanium has historically limited its widespread use compared to silicon, organogermanium compounds are gaining increasing attention as non-toxic alternatives to organotin reagents and as valuable players in catalysis, materials science, and medicine.[1][2]

The field dates back to 1887 when Clemens Winkler synthesized the first organogermanium compound, tetraethylgermane (Ge(C₂H₅)₄), just one year after his discovery of the element germanium itself.[3] However, it was the exploration of the biological activities of compounds like spirogermanium and 2-carboxyethylgermanium sesquioxide (Ge-132) in the mid-20th century that sparked a resurgence of interest in this area.[3][4]

Organogermanium compounds are typically tetrahedral and exhibit greater stability than their organotin counterparts, with Ge-C bonds being stable in air.[2] Their reactivity is often intermediate between that of organosilicon and organotin compounds.[2]

Synthesis of Organogermanium Compounds

The synthesis of organogermanium compounds employs a variety of standard organometallic techniques. Key methods include:

-

Alkylation of Germanium Halides: This is the most common approach, utilizing nucleophilic alkylating agents like Grignard reagents (RMgX) or organolithium compounds (RLi) to displace halide ions from germanium tetrachloride (GeCl₄) or other halogermanes.[2]

-

Hydrogermylation: This involves the addition of a Ge-H bond across an unsaturated C-C bond (alkene or alkyne). This reaction can be initiated by radicals, transition metal catalysts, or even proceed under catalyst-free conditions for activated alkenes.[5][6]

-

Direct Synthesis: Organogermanium compounds can be prepared by the copper-catalyzed direct reaction of alkyl or aryl halides with germanium metal.[7]

-

Transmetalation: This method involves the transfer of an organic group from a more electropositive metal to germanium. Winkler's original synthesis of tetraethylgermane is a classic example, using diethylzinc.[3]

Experimental Protocols

Synthesis of Tetraethylgermane via Grignard Reagent

This protocol describes a modern approach to synthesizing tetraethylgermane using a Grignard reagent.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Germanium tetrachloride (GeCl₄)

-

1 M Hydrochloric acid

-

Toluene

-

Hexane

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming and then maintained at a gentle reflux for 30 minutes to ensure complete formation of the Grignard reagent. All glassware must be scrupulously dry as Grignard reagents are highly sensitive to moisture.[8]

-

Reaction with Germanium Tetrachloride: The freshly prepared ethylmagnesium bromide solution is cooled to 0°C in an ice bath. A solution of germanium tetrachloride in anhydrous diethyl ether is then added dropwise with stirring. A molar ratio of at least 4:1 of the Grignard reagent to germanium tetrachloride is necessary to ensure complete substitution.[9]

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. The diethyl ether is removed by distillation, and the resulting crude tetraethylgermane is purified by fractional distillation.[9]

Synthesis of 2-Carboxyethylgermanium Sesquioxide (Ge-132)

This protocol outlines the synthesis of Ge-132 from germanium dioxide.[3][10]

Materials:

-

Germanium dioxide (GeO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hypophosphite (NaH₂PO₂) or Ascorbic Acid

-

Acrylic acid

-

Ethanol

-

Water

Procedure:

-

Preparation of Trichlorogermane (HGeCl₃): Germanium dioxide is reduced in the presence of a reducing agent like sodium hypophosphite or ascorbic acid in concentrated hydrochloric acid.[3][10] This reaction is typically refluxed for several hours. The resulting trichlorogermane is highly unstable and is used in situ for the next step.[3]

-

Hydrogermylation of Acrylic Acid: Acrylic acid is added to the trichlorogermane solution. The mixture is stirred, often at a controlled temperature (e.g., 30-50°C), for 1-3 hours until the solution becomes clear.[10] This step results in the formation of 3-(trichlorogermyl)propanoic acid.

-

Hydrolysis to Ge-132: The 3-(trichlorogermyl)propanoic acid is then hydrolyzed by the addition of water. This is typically done at room temperature with stirring for 0.5-2 hours.[10] The resulting white precipitate of Ge-132 is collected by filtration.

-

Purification: The crude Ge-132 can be purified by recrystallization from an ethanol-water solution.[10]

Types of Organogermanium Compounds and Their Reactions

Organogermanium compounds can be broadly classified based on the nature of the organic substituents and the bonding at the germanium center.

Classification of Organogermanium Compounds

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Organogermanium(iv) compounds in photo-induced radical reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. gelest.com [gelest.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. CN110563756B - Organic germanium sesquioxide Ge-132 and preparation method and application thereof - Google Patents [patents.google.com]

Applications of Tetrabutylgermane in Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylgermane ((C₄H₉)₄Ge) is an organogermanium compound that has emerged as a valuable precursor in the solution-phase synthesis of germanium nanomaterials. Its thermal stability and decomposition characteristics in high-boiling-point solvents enable the controlled production of germanium nanocrystals and nanowires with applications in electronics and energy storage. This technical guide provides a comprehensive overview of the synthesis of this compound, its application in nanomaterial fabrication, and detailed experimental protocols. While its use in thin-film deposition techniques like Chemical Vapor Deposition (CVD) is not yet documented in publicly available literature, its established role in nanomaterial synthesis underscores its importance in advanced materials research.

Introduction to this compound

This compound is a tetraalkylgermanium compound characterized by a central germanium atom bonded to four butyl groups. It is a colorless liquid with a boiling point of 130-133 °C at 5 mmHg. Its primary application in materials science lies in its use as a single-source precursor for the synthesis of germanium nanostructures. The thermal decomposition of this compound in high-boiling-point organic solvents provides a convenient route to produce crystalline germanium nanoparticles and nanowires.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the Grignard reaction. This method utilizes the reaction of a germanium tetrahalide, typically germanium tetrachloride (GeCl₄), with a butyl Grignard reagent, such as butylmagnesium bromide (C₄H₉MgBr).

Grignard Reaction Protocol

Materials:

-

Germanium tetrachloride (GeCl₄)

-

Magnesium turnings

-

1-Bromobutane (C₄H₉Br)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Anhydrous toluene

-

Iodine crystal (as initiator)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk line and oven-dried glassware

Procedure:

-

Preparation of Grignard Reagent: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 1-bromobutane in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming and is characterized by the disappearance of the iodine color and the formation of a cloudy grey solution. Maintain a gentle reflux until most of the magnesium has reacted.

-

Reaction with Germanium Tetrachloride: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of germanium tetrachloride in anhydrous toluene via the dropping funnel with vigorous stirring. An exothermic reaction will occur.

-

Work-up: After the addition is complete, reflux the mixture for 2-3 hours. Cool the reaction mixture and hydrolyze it by slowly adding a dilute solution of hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous magnesium sulfate.

-

Distillation: Remove the solvent by rotary evaporation. The crude this compound is then purified by vacuum distillation to yield a colorless liquid.

Logical Workflow for this compound Synthesis

Caption: Grignard synthesis of this compound.

Applications in Nanomaterial Synthesis

The primary documented application of this compound in materials science is as a precursor for the solution-phase synthesis of germanium nanocrystals and nanowires. This method relies on the thermal decomposition of the organogermanium precursor in a high-boiling-point, coordinating solvent.

Synthesis of Germanium Nanocrystals

The thermal decomposition of this compound in high-boiling-point organic solvents like squalene or octacosane yields germanium nanocrystals.[1][2] The size of the resulting nanocrystals can be controlled by varying the reaction temperature and time.

Experimental Protocol for Germanium Nanocrystal Synthesis: [1]

Materials:

-

This compound ((C₄H₉)₄Ge)

-

Squalene or Octacosane (high-boiling-point solvent)

-

Toluene (for precursor solution)

-

Ethanol (for precipitation)

-

Argon or Nitrogen gas (inert atmosphere)

-

Schlenk line and appropriate glassware

Procedure:

-

Solvent Degassing: In a three-neck flask, heat the high-boiling-point solvent (e.g., squalene) to 120 °C under vacuum for 1 hour to remove water and oxygen. Backfill with an inert gas.

-

Precursor Injection: In an inert atmosphere glovebox, prepare a solution of this compound in a small amount of anhydrous toluene.

-

Reaction: Heat the degassed solvent to the desired reaction temperature (e.g., 410 °C for squalene). Swiftly inject the this compound solution into the hot solvent with vigorous stirring.

-

Growth: Maintain the reaction temperature for a specific duration (e.g., 35 minutes) to allow for nanocrystal growth.

-

Isolation: Cool the reaction mixture to room temperature. Add ethanol to precipitate the germanium nanocrystals.

-

Purification: Centrifuge the mixture to collect the nanocrystals. Wash the nanocrystals repeatedly with ethanol and redisperse them in a nonpolar solvent like toluene.

Quantitative Data for Germanium Nanocrystal Synthesis [1]

| Precursor | Solvent | Reaction Temperature (°C) | Reaction Time (min) | Resulting Nanoparticle Size (nm) |

| This compound | Squalene | 410 | 35 | 1-15 |

| This compound | Octacosane | 425 | 10 | 1-15 |

Experimental Workflow for Nanocrystal Synthesis

Caption: Thermal decomposition synthesis of Ge nanocrystals.

Synthesis of Carbonaceous Germanium Nanowires

This compound has also been mentioned in the context of synthesizing carbonaceous germanium nanowires, which are of interest for applications such as anodes in lithium-ion batteries. The butyl groups in the precursor can serve as a carbon source for the in-situ formation of a carbon coating on the germanium nanowires during the solvothermal synthesis process. This carbonaceous shell can improve the electrochemical performance and stability of the nanowires.

Thin Film Deposition: A Research Gap

A thorough review of the scientific literature indicates a notable absence of studies detailing the use of this compound as a precursor for the deposition of germanium thin films via techniques such as Chemical Vapor Deposition (CVD), Metal-Organic Chemical Vapor Deposition (MOCVD), or Atomic Layer Deposition (ALD). While other organogermanium compounds like germane (GeH₄) and isobutylgermane are commonly employed for these purposes, the utility of this compound in this domain remains an unexplored area of research. Its relatively high boiling point and thermal decomposition characteristics suggest it could potentially be a viable liquid precursor for CVD or ALD processes, warranting further investigation.

Conclusion

This compound is a valuable organometallic precursor with a well-established application in the solution-phase synthesis of germanium nanocrystals and nanowires. Its thermal decomposition in high-boiling-point solvents provides a reliable method for producing high-quality nanomaterials with controlled dimensions. While its application in thin-film deposition techniques remains to be explored, the existing research highlights its significance in the field of materials science for the bottom-up fabrication of germanium nanostructures. Further research into the CVD and ALD applications of this compound could open up new avenues for the fabrication of germanium-based electronic and optoelectronic devices.

References

In-Depth Technical Guide: The Vapor Pressure Curve of Tetrabutylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure characteristics of tetrabutylgermane. Due to the limited availability of direct experimental data for this compound's vapor pressure in publicly accessible literature, this document focuses on established experimental methodologies for its determination, provides a comparative analysis with structurally similar organometallic compounds, and offers an estimation of its vapor pressure curve.

Physicochemical Properties of this compound

This compound is an organogermanium compound with the chemical formula Ge(C₄H₉)₄. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₃₆Ge |

| Molecular Weight | 301.10 g/mol |

| CAS Registry Number | 1067-42-1 |

| Appearance | Colorless liquid |

Experimental Determination of Vapor Pressure

The vapor pressure of a substance is a fundamental thermodynamic property. For low-volatility compounds like this compound, several experimental techniques can be employed for accurate measurement. The two primary methods are the Knudsen effusion method and the static method.

Knudsen Effusion Method

The Knudsen effusion method is a dynamic technique particularly suited for measuring the low vapor pressures of solids and liquids. The methodology involves placing a sample in a thermostatically controlled cell, known as a Knudsen cell, which has a small orifice. In a high-vacuum environment, the substance effuses through this orifice, and the rate of mass loss is measured.

Experimental Protocol:

-

Sample Preparation: A small, precisely weighed sample of this compound is placed into the Knudsen cell.

-

System Evacuation: The apparatus, containing the Knudsen cell, is evacuated to a high vacuum to ensure that the effusing molecules do not collide with background gas molecules.

-

Temperature Control: The Knudsen cell is heated to and maintained at a constant, known temperature.

-

Mass Loss Measurement: The rate of mass loss of the sample is determined by continuous monitoring with a microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) is then calculated using the Hertz-Knudsen equation:

P = (Δm / (A * t)) * sqrt(2 * π * R * T / M)

Where:

-

Δm is the mass loss

-

A is the area of the orifice

-

t is the time of effusion

-

R is the ideal gas constant

-

T is the absolute temperature

-

M is the molar mass of the substance

-

The following diagram illustrates the workflow of a typical Knudsen effusion experiment.

Static Method

The static method directly measures the vapor pressure of a liquid in a closed system at thermodynamic equilibrium. This method is suitable for substances with higher vapor pressures compared to those typically measured by the Knudsen method.

Experimental Protocol:

-

Sample Degassing: A sample of this compound is placed in a thermostatted equilibrium cell, and any dissolved gases are removed. This is a critical step to ensure that the measured pressure is solely due to the vapor of the substance.

-

Temperature Equilibration: The temperature of the cell is precisely controlled and allowed to equilibrate.

-

Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured using a high-precision pressure transducer.

-

Data Collection: The equilibrium vapor pressure is recorded at various temperatures to construct the vapor pressure curve.

The logical relationship for establishing the vapor pressure curve using the static method is depicted below.

Comparative Analysis and Vapor Pressure Estimation

In the absence of direct experimental data for this compound, an estimation can be made by examining the vapor pressure of analogous tetraalkyl compounds of other group 14 elements, such as tetra-n-butylsilane (Si(C₄H₉)₄) and tetra-n-butyltin (Sn(C₄H₉)₄).

| Compound | Central Atom | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (at 25°C) |

| Tetra-n-butylsilane | Si | 256.59 | 284 | ~0.03 mmHg |

| This compound | Ge | 301.10 | ~278 | Estimated: ~0.01 - 0.005 mmHg |

| Tetra-n-butyltin | Sn | 347.16 | 265-267 | 0.0019 mmHg[1][2][3][4][5] |

Analysis of Trends:

As the atomic weight of the central atom in the tetra-n-butyl- group 14 compounds increases from Si to Sn, the boiling point generally decreases, and the vapor pressure at a given temperature also tends to decrease. This trend is attributed to the increasing polarizability of the larger central atoms, leading to stronger intermolecular van der Waals forces.

Based on this trend, the vapor pressure of this compound at 25°C is expected to be lower than that of tetra-n-butylsilane and higher than that of tetra-n-butyltin. A reasonable estimation would place it in the range of 0.005 to 0.01 mmHg.

Conclusion

While direct experimental data for the vapor pressure curve of this compound remains elusive in readily available scientific literature, established methodologies such as the Knudsen effusion and static methods provide robust frameworks for its determination. Comparative analysis with its silicon and tin analogues suggests a low volatility, with an estimated vapor pressure in the range of 0.005 to 0.01 mmHg at 25°C. For applications requiring precise vapor pressure data, direct experimental measurement using the protocols outlined in this guide is strongly recommended. This is particularly critical in fields such as materials science for chemical vapor deposition processes and in toxicology for assessing inhalation exposure risks.

References

Solubility of Tetrabutylgermane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylgermane (Ge(C₄H₉)₄) is an organogermanium compound with significant potential in various scientific and industrial applications. A thorough understanding of its solubility characteristics in organic solvents is paramount for its synthesis, purification, handling, and application in chemical reactions and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on fundamental chemical principles. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also details robust experimental protocols for determining its solubility. Furthermore, visual diagrams are provided to illustrate key concepts and experimental workflows, offering a complete resource for professionals working with this compound.

Introduction to this compound and its Solubility

This compound is a tetraalkylgermanium compound characterized by a central germanium atom bonded to four butyl groups. This structure results in a nonpolar molecule with a symmetrical charge distribution. The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1][2] Consequently, this compound is expected to be highly soluble in nonpolar organic solvents and less soluble in polar organic solvents.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is scarce in the literature, we can predict its qualitative solubility based on its nonpolar nature and the general behavior of similar tetraalkylgermanium compounds.[3] The following tables summarize the expected solubility of this compound in a range of common organic solvents.

Table 1: Predicted Miscibility of this compound in Nonpolar and Weakly Polar Organic Solvents

| Solvent | Chemical Formula | Polarity | Predicted Solubility |

| Hexane | C₆H₁₄ | Nonpolar | Miscible |

| Toluene | C₇H₈ | Nonpolar | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Miscible |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |

Note: "Miscible" indicates that the two liquids will mix in all proportions to form a homogeneous solution.[4] "Soluble" indicates that a significant amount of this compound is expected to dissolve in the solvent.

Table 2: Predicted Solubility of this compound in Polar Organic Solvents

| Solvent | Chemical Formula | Polarity | Predicted Solubility |

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble |

| Water | H₂O | Polar Protic | Insoluble |

Note: "Sparingly Soluble" and "Slightly Soluble" indicate that only a small amount of this compound is expected to dissolve.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, the most critical being the intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors governing the solubility of a nonpolar solute like this compound.

Experimental Protocols for Solubility Determination

Given the absence of readily available quantitative data, experimental determination of this compound's solubility is essential for specific applications. The following are detailed protocols for both qualitative and quantitative assessment. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Qualitative Determination of Miscibility

This method provides a rapid visual assessment of whether this compound is miscible with a given solvent.[4]

Objective: To qualitatively determine if this compound and a selected organic solvent are miscible.

Materials:

-

This compound

-

Organic solvent of interest

-

Small, clear glass vials with caps

-

Pipettes or syringes for accurate volume measurement

Procedure:

-

Add a known volume (e.g., 1 mL) of the organic solvent to a clean, dry vial.

-

Add an equal volume (1 mL) of this compound to the same vial.

-

Cap the vial and gently agitate the mixture for approximately 30 seconds.

-

Allow the mixture to stand for a few minutes.

-

Visually inspect the mixture.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible or Partially Miscible: Two distinct layers, cloudiness, or the formation of droplets is observed.

-

The following workflow diagram illustrates this process:

Protocol 2: Quantitative Determination of Solubility by Gas Chromatography (GC)

For solvents in which this compound is not fully miscible, gas chromatography can be used to determine its saturation solubility.[5][6]

Objective: To quantitatively determine the maximum concentration of this compound that dissolves in a specific organic solvent at a given temperature.

Materials and Instrumentation:

-

This compound

-

Organic solvent of interest (HPLC grade)

-

Internal standard (a non-reactive, volatile compound not present in the sample)

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Thermostatic shaker or water bath

-

Sealed vials

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

Part A: Preparation of Calibration Curve

-

Prepare a series of standard solutions of this compound in the chosen organic solvent, with concentrations spanning the expected solubility range.

-

To each standard solution, add a known and constant concentration of the internal standard.

-

Inject each standard solution into the GC and record the peak areas for both this compound and the internal standard.

-

Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Part B: Sample Preparation and Analysis

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed vial. An excess is confirmed by the presence of a separate liquid phase.

-

Equilibrate the vial in a thermostatic shaker at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, allow the vial to stand undisturbed until the two phases have clearly separated.

-

Carefully withdraw an aliquot of the solvent phase (the saturated solution) using a syringe, and filter it through a syringe filter to remove any undissolved droplets of this compound.

-

Accurately dilute the filtered aliquot with the organic solvent to a concentration within the range of the calibration curve.

-

Add the same concentration of the internal standard as used for the calibration curve to the diluted sample.

-

Inject the final sample into the GC and record the peak areas.

Part C: Calculation of Solubility

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard from the sample chromatogram.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Account for the dilution factor to calculate the concentration of this compound in the original saturated solution. This value represents the solubility at the specified temperature.

The experimental workflow is depicted below:

Conclusion